molecular formula C9H9ClN4OS B13747721 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13747721
M. Wt: 256.71 g/mol
InChI Key: HAXBPBACQPAUKC-UHFFFAOYSA-N
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Description

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-chloro-5-ethoxypyridine, is synthesized through the chlorination and subsequent ethoxylation of pyridine.

    Cyclization to Thiadiazole: The pyridine intermediate undergoes cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide: This compound shares a similar pyridine ring structure but differs in the presence of an indoline moiety.

    5-Bromo-2-chloro-3-methoxypyridine: Another pyridine derivative with different substituents, including a bromo and methoxy group.

Uniqueness

3-(6-Chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of the chloro-substituted pyridine and ethoxy group further enhances its reactivity and versatility in various applications.

Properties

Molecular Formula

C9H9ClN4OS

Molecular Weight

256.71 g/mol

IUPAC Name

3-(6-chloro-5-ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9ClN4OS/c1-2-15-6-4-3-5(12-7(6)10)8-13-9(11)16-14-8/h3-4H,2H2,1H3,(H2,11,13,14)

InChI Key

HAXBPBACQPAUKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(C=C1)C2=NSC(=N2)N)Cl

Origin of Product

United States

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